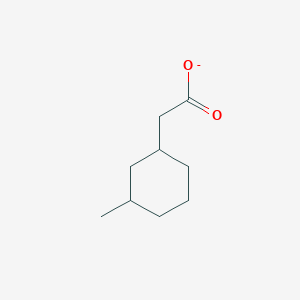
(3-Methylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.2221 g/mol . It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
(3-Methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
化学反応の分析
Types of Reactions
(3-Methylcyclohexyl)acetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: Reduction of this compound can lead to the formation of 3-methylcyclohexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: 3-Methylcyclohexanol and acetic acid.
Transesterification: Different esters and alcohols.
Reduction: 3-Methylcyclohexanol.
科学的研究の応用
(3-Methylcyclohexyl)acetate has various applications in scientific research, including:
作用機序
The mechanism of action of (3-Methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing 3-methylcyclohexanol and acetic acid, which may interact with biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the methyl group on the cyclohexane ring.
2-Methylcyclohexyl acetate: Similar structure but with the methyl group on the second carbon of the cyclohexane ring.
4-Methylcyclohexyl acetate: Similar structure but with the methyl group on the fourth carbon of the cyclohexane ring.
Uniqueness
(3-Methylcyclohexyl)acetate is unique due to the position of the methyl group on the third carbon of the cyclohexane ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in odor, solubility, and reactivity compared to its similar compounds .
特性
CAS番号 |
22597-21-3 |
|---|---|
分子式 |
C9H15O2- |
分子量 |
155.21 g/mol |
IUPAC名 |
2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/p-1 |
InChIキー |
AEWINPKFTZLDHZ-UHFFFAOYSA-M |
正規SMILES |
CC1CCCC(C1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




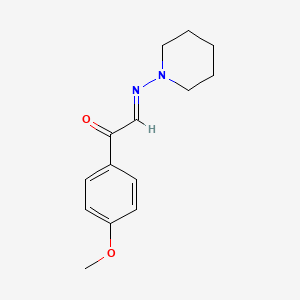



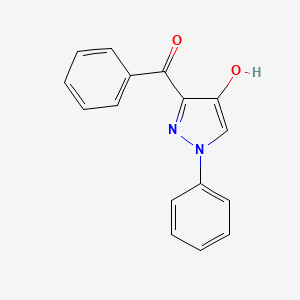
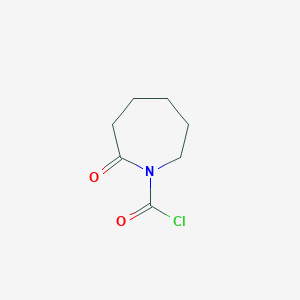
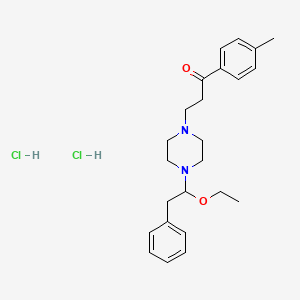
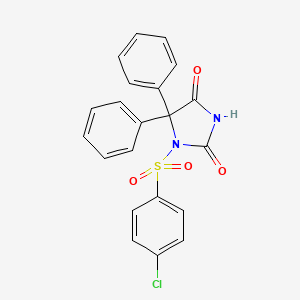

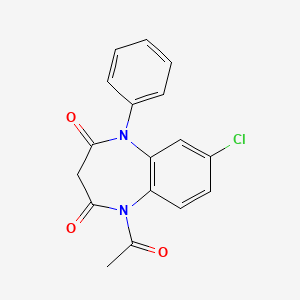
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

